molecular formula C18H30ClNO2 B13741125 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride CAS No. 14549-32-7

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride

Cat. No.: B13741125
CAS No.: 14549-32-7
M. Wt: 327.9 g/mol
InChI Key: PDTNJULAMCAUDW-UHFFFAOYSA-N
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Description

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride is a chemical compound with a complex structure that includes a butyrophenone backbone and a diisopropylamino ethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride typically involves multiple steps. One common method includes the reaction of butyrophenone with diisopropylamine and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diisopropylamino)ethyl chloride hydrochloride
  • 2-(Diisopropylamino)ethyl methacrylate
  • 2-(Diisopropylamino)propylbenzyl alcohol hydrochloride

Uniqueness

2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

14549-32-7

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

2-(1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azanium;chloride

InChI

InChI=1S/C18H29NO2.ClH/c1-6-17(18(20)16-10-8-7-9-11-16)21-13-12-19(14(2)3)15(4)5;/h7-11,14-15,17H,6,12-13H2,1-5H3;1H

InChI Key

PDTNJULAMCAUDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OCC[NH+](C(C)C)C(C)C.[Cl-]

Origin of Product

United States

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